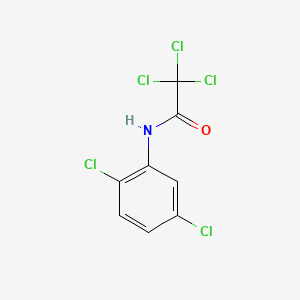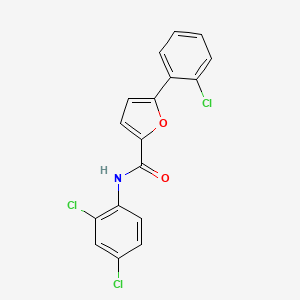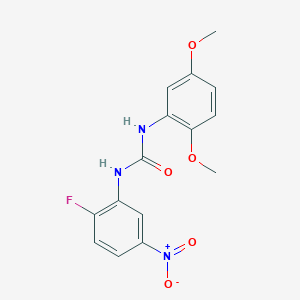![molecular formula C19H18N2O8 B11954215 3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 60171-64-4](/img/structure/B11954215.png)
3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[55]undecane is a complex organic compound characterized by its spiro structure, which includes two nitrophenyl groups and a tetraoxaspiro undecane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of 3-nitrobenzaldehyde with a precursor such as 5,5-bis(hydroxymethyl)-1,3-dithiane. The reaction is catalyzed by para-toluenesulfonic acid (PTSA) and carried out in toluene under reflux conditions using a Dean-Stark trap to remove water . The crude product is then purified by column chromatography using a pentane/ethyl acetate mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 3,9-Bis(3-aminophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though these are less commonly studied.
Applications De Recherche Scientifique
3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spiro compounds and studying stereochemistry.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitrophenyl groups may play a role in binding to these targets, while the spiro structure provides stability and specificity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Contains phosphorus atoms and is used as an antioxidant and reducing agent.
3,9-Bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane: Contains sulfur atoms and is studied for its electronic properties.
Uniqueness
3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its nitrophenyl groups, which provide distinct chemical reactivity and potential for various applications. Its spiro structure also contributes to its stability and specificity in interactions with other molecules.
Propriétés
Numéro CAS |
60171-64-4 |
|---|---|
Formule moléculaire |
C19H18N2O8 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
3,9-bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C19H18N2O8/c22-20(23)15-5-1-3-13(7-15)17-26-9-19(10-27-17)11-28-18(29-12-19)14-4-2-6-16(8-14)21(24)25/h1-8,17-18H,9-12H2 |
Clé InChI |
LRYMBMFAOCJSES-UHFFFAOYSA-N |
SMILES canonique |
C1C2(COC(O1)C3=CC(=CC=C3)[N+](=O)[O-])COC(OC2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)

![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)

![Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11954178.png)
![2-Methylthieno[3,2-e][1,3]benzothiazole](/img/structure/B11954181.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11954209.png)




